N-(Diaminomethylidene)aspartic acid

Description

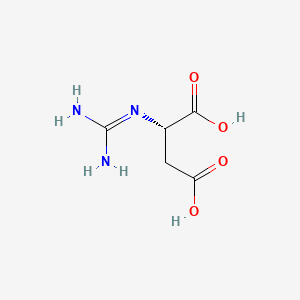

Structure

3D Structure

Properties

IUPAC Name |

2-(diaminomethylideneamino)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHOUVWJCQOYGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N=C(N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863695 |

Source

|

| Record name | N-(Diaminomethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6133-30-8 |

Source

|

| Record name | Guanidinosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Diaminomethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biosynthesis of Guanidinosuccinic Acid

Precursor Identification and Enzymatic Derivations

The formation of guanidinosuccinic acid involves the transformation of a key urea (B33335) cycle intermediate, influenced by oxidative stress and elevated urea levels.

Argininosuccinic Acid as a Primary Precursor

Argininosuccinic acid (ASA), an intermediate in the urea cycle, has been identified as the primary precursor for the synthesis of guanidinosuccinic acid. nih.govnih.govhmdb.cakarger.comkarger.com Research indicates that GSA is formed from the oxidation of ASA. hmdb.ca This metabolic link is highlighted in conditions such as argininosuccinic aciduria, an inborn error of metabolism, where elevated levels of ASA are observed. nih.gov Studies using isolated rat hepatocytes have demonstrated that the incubation of these cells with argininosuccinic acid leads to the time-dependent formation of guanidinosuccinic acid. nih.gov

Role of Free Radicals and Reactive Oxygen Species in Synthesis

The conversion of argininosuccinic acid to guanidinosuccinic acid is not a direct enzymatic reaction but is mediated by free radicals and reactive oxygen species (ROS). nih.govnih.govhmdb.cakarger.commedchemexpress.com In vitro studies have shown that GSA can be formed from ASA when subjected to a hydroxyl radical-generating system. nih.govkarger.comkarger.com Specifically, the hydroxyl radical (•OH) and the superoxide (B77818) radical (O₂⁻•) have been implicated in this conversion. nih.govkarger.comkarger.com The synthesis of GSA from ASA in the presence of ROS is significantly inhibited by radical scavengers like dimethylsulfoxide, superoxide dismutase, and catalase, further confirming the role of these reactive species. nih.govnih.govkarger.comkarger.com The addition of ferrous chloride (FeCl₂), which promotes hydroxyl radical generation, has been shown to increase GSA synthesis. nih.govnih.govkarger.com

The proposed mechanism involves the cleavage of ASA by reactive oxygen species. karger.com This oxidative stress-mediated pathway is a key factor in the increased production of GSA in uremic conditions, where oxidative stress is prevalent. medchemexpress.com

Influence of Urea Concentration on Biosynthesis

Elevated urea concentration is a significant factor in the biosynthesis of guanidinosuccinic acid. nih.govnih.govhmdb.cakarger.com In isolated rat hepatocytes, GSA formation increases with rising urea concentrations. nih.gov This effect is believed to be linked to the inhibitory action of urea on the enzyme argininosuccinase (also known as argininosuccinate (B1211890) lyase). nih.govnih.govkarger.com

Table 1: Effect of Urea and Argininosuccinic Acid on Guanidinosuccinic Acid Synthesis in Isolated Rat Hepatocytes

| Condition | GSA Formation (nmol/g wet liver/6 h) |

| Incubation with 5 mmol/l ASA | 16 |

| Incubation with 32 mmol/l Urea | Actively formed |

Data synthesized from research findings. nih.gov

This inhibition of argininosuccinase by urea leads to an accumulation of its substrate, argininosuccinic acid. nih.govnih.govkarger.com The increased availability of ASA, the primary precursor, subsequently fuels the non-enzymatic, ROS-mediated synthesis of GSA. nih.govnih.govhmdb.cakarger.com

Interconnections with the Urea Cycle

The biosynthesis of guanidinosuccinic acid is deeply intertwined with the functionality and potential dysregulation of the urea cycle, primarily occurring in the liver.

Argininosuccinase Inhibition and Argininosuccinate Accumulation

As previously mentioned, the inhibition of argininosuccinase by high concentrations of urea is a critical step in the increased synthesis of GSA. nih.govnih.govkarger.com Argininosuccinase is the enzyme responsible for cleaving argininosuccinic acid into arginine and fumarate (B1241708) in the urea cycle. nih.govwikipedia.org By impeding this enzyme, urea causes a bottleneck in the cycle, leading to the accumulation of argininosuccinic acid. nih.govnih.govkarger.com This accumulation provides a larger substrate pool for the subsequent oxidative conversion to GSA. nih.govnih.govhmdb.cakarger.com

Hepatic Metabolic Contributions to Guanidinosuccinic Acid Formation

The liver is the primary site for the synthesis of guanidinosuccinic acid. oup.comnih.govnih.govjci.org Studies using perfused rat livers have demonstrated the formation of GSA within this organ. nih.govnih.govjci.org The liver is the main location of the urea cycle, and therefore, it is where the interplay between urea concentration, argininosuccinase activity, and argininosuccinic acid levels primarily occurs. nih.gov Research with isolated rat hepatocytes has been instrumental in elucidating the mechanisms of GSA synthesis, showing that these liver cells can produce GSA when incubated with either argininosuccinic acid or high concentrations of urea. nih.gov The disappearance of GSA from the serum of uremic patients with hepatic failure further supports the liver's central role in its production. jci.org

Interactions with Other Amino Acid Metabolic Pathways

The biosynthesis and metabolic fate of guanidinosuccinic acid (GSA) are intricately linked with several key amino acid metabolic pathways. These interactions are crucial in understanding the accumulation of GSA in certain pathological states.

The primary pathway for the synthesis of guanidinosuccinic acid is believed to be the transamidination from arginine to aspartic acid. This process involves the transfer of an amidino group from arginine to aspartic acid. Studies utilizing perfused rat livers have provided evidence for this pathway. When radiolabeled L-arginine was introduced, labeled guanidinosuccinic acid was subsequently isolated wikipedia.orgresearchgate.net. This suggests that the liver is a primary site for this conversion wikipedia.orgresearchgate.net. The reaction underscores a direct metabolic link between the urea cycle intermediate, arginine, and the formation of GSA.

It has been proposed that under conditions of renal failure, an increase in urea levels can lead to a decrease in hepatic arginine nih.govhmdb.ca. This alteration in arginine metabolism may influence the transamidination process, potentially contributing to the increased production of GSA observed in uremic conditions.

Methionine metabolism and the availability of methyl groups have a significant impact on the levels of guanidinosuccinic acid. Methionine, an essential amino acid, is a precursor for S-adenosylmethionine (SAM), the primary methyl donor in the body. The methylation of guanidinoacetate to form creatine (B1669601) is a process that consumes a substantial amount of SAM.

Research has indicated that concentrations of GSA in both serum and urine decrease when animals and humans are exposed to methionine nih.govhmdb.ca. This suggests an inverse relationship between methionine availability and GSA levels. In states of methyl group deficiency, which can occur due to dietary restrictions or certain disease states, the metabolic balance can be disrupted nih.govhmdb.ca. When dietary methionine is limited, the synthesis of creatine from guanidinoacetate may be impaired, potentially leading to an accumulation of guanidinoacetate. This disruption in the typical methylation cycle could indirectly influence the pathways leading to GSA formation. The enzyme guanidinoacetate N-methyltransferase (GAMT) is crucial in this context as it catalyzes the final step of creatine synthesis, a major consumer of methyl groups wikipedia.orgnih.govresearchgate.net.

A deficiency in methyl groups, often linked to inadequate methionine metabolism, can lead to the accumulation of homocysteine, a sulfur-containing amino acid nih.govhmdb.ca. Hyperhomocysteinemia, or elevated levels of homocysteine, is a known risk factor for vascular disease. In the context of renal failure, hyperhomocysteinemia is a common finding.

The accumulation of homocysteine is indicative of a disruption in the methionine cycle. This same disruption can affect other methylation-dependent pathways and is associated with the metabolic disturbances seen in uremia, including altered guanidino compound metabolism. The interplay between deficient methyl group generation, subsequent homocysteine accumulation, and elevated GSA levels points to a complex metabolic derangement in conditions like chronic kidney disease nih.govhmdb.ca. The vascular damage associated with high homocysteine levels is a significant concern in patients with renal failure, a population that also exhibits high concentrations of GSA.

Physiological and Pathophysiological Roles of Guanidinosuccinic Acid

Guanidinosuccinic Acid as a Uremic Toxin

Guanidinosuccinic acid (GSA) is an endogenously produced guanidino compound that has been identified as a significant uremic toxin. nih.govresearchgate.net Its accumulation in the body is a hallmark of renal dysfunction and contributes to the complex clinical picture of uremia.

Uremic toxins are broadly categorized based on their physicochemical properties, which influence their clearance by dialysis. Guanidinosuccinic acid is classified as a small, water-soluble, non-protein-bound compound. nih.gov This group also includes other well-known substances like urea (B33335). GSA is considered one of the earliest identified uremic toxins and is implicated in several pathophysiological processes associated with chronic kidney disease (CKD). nih.gov The European Uremic Toxin (EUTox) Working Group has cataloged GSA as a uremic toxin, underscoring its clinical relevance. Its accumulation is strongly associated with the progression of renal failure and the manifestation of uremic symptoms.

The concentration of Guanidinosuccinic acid rises in proportion to the decline in renal function. mdpi.com Its metabolic origin is closely linked to the urea cycle. In renal failure, the elevation of urea levels leads to the inhibition of argininosuccinase, a key enzyme in the urea cycle. nih.govmdpi.com This inhibition causes the accumulation of the enzyme's substrate, argininosuccinic acid (ASA). nih.govmdpi.com Subsequently, argininosuccinic acid is oxidized by free radicals, leading to the formation of Guanidinosuccinic acid. nih.gov This process is exacerbated in the uremic state, creating a cycle of toxin generation.

Research in animal models of chronic renal failure induced by adenine (B156593) has demonstrated the progressive accumulation of GSA in various tissues as the disease progresses.

Accumulation of Guanidinosuccinic Acid (GSA) in Rats with Adenine-Induced Chronic Renal Failure

| Tissue/Fluid | Detection Status | Accumulation Trend |

|---|---|---|

| Serum | Detected | Increases with duration of adenine feeding |

| Kidney | Detected | Increases with duration of adenine feeding |

| Liver | Detected | Increases with duration of adenine feeding |

This table summarizes findings from a study on the distribution of guanidino compounds in rats with induced chronic renal failure, indicating where GSA was detected and its accumulation pattern over time.

Mechanisms of Biological and Cellular Toxicity

The toxicity of Guanidinosuccinic acid is mediated through several cellular mechanisms, with the induction of oxidative stress being a primary pathway.

GSA contributes to the heightened state of oxidative stress observed in uremia by promoting the generation of damaging reactive oxygen species.

Studies have demonstrated that guanidino compounds, including Guanidinosuccinic acid, can generate hydroxyl radicals in aqueous solutions. The formation of GSA itself from its precursor, argininosuccinic acid, is driven by reactions involving reactive oxygen species such as the hydroxyl radical and the superoxide (B77818) radical. sigmaaldrich.com An in vitro study investigating this conversion found that a hydroxyl radical-generating system acting on argininosuccinic acid resulted in the formation of GSA. sigmaaldrich.com The same study showed that superoxide radicals could also produce GSA from its precursor, a reaction that was almost completely inhibited by the enzyme superoxide dismutase. sigmaaldrich.com This indicates a direct link between GSA and the generation of highly reactive and damaging free radicals.

In Vitro Formation of GSA from Argininosuccinic Acid (ASA) by Reactive Oxygen Species

| Reactant System | Result | Inhibitor Effect |

|---|---|---|

| 1 mmol/L ASA + Hydroxyl Radical-Generating System | 9 µmol/L GSA formed | Markedly inhibited by Dimethylsulfoxide (hydroxyl radical scavenger) |

| 1 mmol/L ASA + Superoxide Radical-Generating System | 1 µmol/L GSA formed | Almost completely inhibited by Superoxide Dismutase or Catalase |

This table presents data from an in vitro experiment showing the synthesis of Guanidinosuccinic acid (GSA) from its precursor in the presence of different reactive oxygen species. sigmaaldrich.com

The enzyme NADPH oxidase is a major source of cellular reactive oxygen species. Uremic toxins are known to modulate its activity. It has been suggested that the increased production of reactive oxygen species stimulated by uremic toxins like GSA may be mediated by the direct binding to or inhibition of NADPH oxidase, particularly the NOX4 isoform, which is abundant in the kidneys. nih.gov

However, the interaction is complex. Research on neutrophils has shown that uremic concentrations of a mixture of guanidino compounds, including GSA, can significantly inhibit superoxide production in intact cells. nih.gov This inhibition was not due to a direct effect on NADPH oxidase activity itself but was a result of a depressed cellular energy status, specifically a decrease in ATP concentrations. nih.gov This suggests an indirect modulation of the enzyme's output. Further complicating the picture, a broad analysis of 48 uremic solutes found that the majority had an inhibitory, rather than stimulatory, effect on NADPH oxidase activity. nih.gov In contrast, other specific uremic toxins, such as indoxyl sulfate (B86663) and p-cresyl sulfate, have been shown to increase NADPH oxidase activity and upregulate NOX4 expression, establishing a precedent for this pathway in uremic toxicity. nih.govmdpi.com

Molecular Interactions and Gene Regulation

Guanidinosuccinic acid (GSA), a uremic toxin that accumulates in chronic kidney disease, exerts significant influence at the molecular level, primarily through epigenetic modifications and the subsequent alteration of gene expression. These changes have cascading effects on various physiological pathways.

Accumulated uremic toxins, including Guanidinosuccinic acid, can stimulate the production of reactive oxygen species (ROS). This oxidative stress, in turn, induces the expression of DNA methyltransferases (DNMTs), enzymes that are critical in the epigenetic silencing of genes. nih.gov One of the primary targets of this toxin-induced hypermethylation is the KLOTHO gene. nih.govmdpi.com Increased DNMT activity leads to the hypermethylation of CpG islands in the promoter region of the KLOTHO gene. mdpi.com This epigenetic modification effectively silences the gene, preventing its transcription and leading to a significant reduction in the levels of Klotho protein. nih.gov This mechanism, where uremic toxins promote gene silencing via DNA hypermethylation, is considered an important pathological process in chronic kidney disease.

Table 1: Mechanism of Guanidinosuccinic Acid-Induced KLOTHO Silencing

| Step | Process | Key Molecules/Enzymes | Outcome |

| 1 | Accumulation of Uremic Toxin | Guanidinosuccinic Acid | Increased systemic concentration |

| 2 | Induction of Oxidative Stress | Reactive Oxygen Species (ROS) | Cellular damage and signaling |

| 3 | Upregulation of Methylating Enzymes | DNA Methyltransferases (DNMTs) | Increased capacity for DNA methylation |

| 4 | Epigenetic Modification | Hypermethylation of KLOTHO promoter | Addition of methyl groups to gene's regulatory region |

| 5 | Gene Silencing | - | Repression of KLOTHO gene transcription |

| 6 | Protein Deficiency | Klotho | Reduced levels of functional Klotho protein |

The silencing of the KLOTHO gene by Guanidinosuccinic acid has profound physiological consequences, as the Klotho protein is a key regulator of several critical homeostatic processes. Klotho has been identified as a significant factor in anti-aging, and its deficiency is linked to accelerated aging phenotypes. nih.gov Furthermore, Klotho is integral to the regulation of mineral metabolism, particularly calcium and phosphorus balance. It functions as a co-receptor for Fibroblast Growth Factor 23 (FGF23), a hormone that promotes phosphate (B84403) excretion in the urine. A reduction in Klotho levels disrupts this pathway, contributing to the hyperphosphatemia commonly seen in renal failure.

Perhaps most critically, Klotho plays an essential role in Vitamin D metabolism. nih.gov The final activation step of vitamin D, the conversion of 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D (calcitriol), is tightly regulated. Klotho enhances this activation. Consequently, the GSA-induced silencing of KLOTHO contributes to a state of calcitriol (B1668218) deficiency, exacerbating mineral imbalances and impacting the vast array of physiological processes regulated by vitamin D.

Beyond its epigenetic effects on KLOTHO, Guanidinosuccinic acid also influences the expression of genes involved in cell proliferation. Research has shown that GSA is among several guanidino compounds that inhibit the proliferation of endothelial cells. This antiproliferative effect is fundamentally a result of altered gene expression. Inhibition of cell proliferation is often accompanied by the transcriptional upregulation of tumor suppressor genes, such as p53, and their downstream mediators like Waf1, which are known to trigger cell cycle arrest. Concurrently, there can be a marked reduction in the expression of early-response genes that stimulate the cell cycle, such as c-Myc and c-Fos.

Inflammatory Pathway Modulation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of the innate immune system, inducing monocytes and macrophages to produce a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). This response is a critical part of the host defense but can be detrimental if dysregulated. While various uremic toxins are known to contribute to the chronic inflammatory state seen in kidney disease, the specific role of Guanidinosuccinic acid in modulating the LPS-induced TNF-α pathway has not been clearly established in the available scientific literature. Studies testing a range of guanidino compounds on activated murine macrophages found that GSA did not inhibit nitrite (B80452) production, a marker of inflammatory activation.

Calcitriol, the active form of vitamin D, exerts antiproliferative effects by binding to the Vitamin D Receptor (VDR). This VDR-calcitriol complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov Research has shown that plasma from uremic patients contains toxins that can significantly interfere with this process. nih.gov These uremic toxins inhibit the ability of the VDR to bind to VDREs, which in turn blocks the gene regulatory activity induced by calcitriol. nih.gov This interference suggests a mechanism for the vitamin D resistance often observed in uremia. nih.gov By impairing the fundamental mechanism of calcitriol action, uremic toxins like Guanidinosuccinic acid can blunt its beneficial antiproliferative effects.

Table 2: Summary of Molecular Interactions of Guanidinosuccinic Acid

| Interaction Type | Target | Effect of Guanidinosuccinic Acid | Consequence |

| Epigenetic Regulation | KLOTHO Gene Promoter | Induces hypermethylation via DNMTs | Gene silencing, reduced Klotho protein |

| Gene Expression | Endothelial Cell Cycle Genes | Inhibition of proliferation | Altered expression of tumor suppressors and cell cycle stimulators |

| Hormone Signaling | Vitamin D Receptor (VDR) Pathway | Impairs VDR binding to DNA response elements | Attenuation of calcitriol's biological effects (e.g., antiproliferative) |

Apoptosis and Cellular Remodeling

The direct role of guanidinosuccinic acid (GSA) in the intricate processes of apoptosis and cellular remodeling remains an area that is not extensively documented in the current scientific literature. While uremic toxins, as a broad category, are associated with increased apoptotic cell death in patients with uremia, specific studies detailing the mechanisms by which GSA might induce or inhibit apoptosis are limited. nih.gov Some research has indicated that certain guanidino compounds can inhibit the proliferation of specific cell lines. nih.govcore.ac.uk For instance, GSA has been observed to inhibit the proliferation of endothelial cells. nih.govkarger.com However, this inhibition of cell growth did not correlate with cytotoxic effects, suggesting that the compound may not directly induce cell death. nih.govkarger.com Further investigation is required to elucidate any potential, specific pathways through which GSA may influence programmed cell death and tissue remodeling.

Neurological Impact and Uremic Encephalopathy

Guanidinosuccinic acid is a well-documented uremic neurotoxin that accumulates in the serum, cerebrospinal fluid, and brain of patients with renal failure. nih.gov Its accumulation is strongly implicated in the pathogenesis of uremic encephalopathy, a condition characterized by a range of neurological and psychiatric disturbances. The neurotoxic effects of GSA are believed to stem from its interference with normal neurotransmitter functions, leading to a state of neuronal hyperexcitability. nih.gov

Alterations in Neurotransmitter Systems

The neurological manifestations associated with elevated levels of GSA are largely attributed to its ability to disrupt the delicate balance between excitatory and inhibitory neurotransmission in the central nervous system. This disruption occurs through its interaction with several key neurotransmitter receptors.

Guanidinosuccinic acid acts as a selective agonist at the N-Methyl-D-Aspartate (NMDA) receptor, a primary subtype of ionotropic glutamate (B1630785) receptors that mediate excitatory synaptic transmission. nih.gov This agonistic action has been demonstrated in various experimental models. For example, intracerebroventricular injection of GSA in mice induces convulsions that can be antagonized by NMDA receptor blockers. Furthermore, in vitro studies using mouse spinal cord neurons have shown that GSA can evoke depolarizing inward currents that are completely and reversibly blocked by NMDA receptor antagonists. This excessive activation of NMDA receptors by GSA is thought to contribute significantly to the neurological complications observed in renal failure. nih.gov The overstimulation of these receptors can lead to an influx of calcium ions, potentially triggering excitotoxic neuronal damage.

| Experimental Model | Observation | Implication |

| In vivo (mice) | GSA-induced convulsions antagonized by NMDA receptor blockade. | Suggests NMDA receptor involvement in the epileptogenic effects of GSA. |

| In vitro (mouse spinal cord neurons) | GSA evoked dose-dependent inward whole-cell currents. | Demonstrates direct activation of NMDA receptors by GSA. |

| In vitro (rat hippocampal slices) | GSA completely abolished evoked field potentials, an effect antagonized by NMDA receptor blockade. | Confirms the selective agonist action of GSA on NMDA receptors. |

In addition to its excitatory effects, guanidinosuccinic acid also contributes to neuronal hyperexcitability by inhibiting the function of the primary inhibitory neurotransmitter system in the brain, mediated by Gamma-Aminobutyric Acid (GABA). Specifically, GSA has been shown to act as an antagonist at GABA type A (GABAA) receptors. nih.gov Studies on mouse neurons in cell culture have demonstrated that GSA can inhibit GABA-evoked responses in a dose-dependent manner. nih.gov This antagonism is believed to occur through the blockage of the chloride channel associated with the GABAA receptor. By impeding the inhibitory action of GABA, GSA further shifts the neuronal environment towards a state of increased excitability.

| Guanidino Compound | Potency as GABAA Receptor Antagonist |

| Guanidinosuccinic acid | Most potent |

| Methylguanidine | Less potent than GSA |

| Guanidine (B92328) | Less potent than Methylguanidine |

| Creatinine (B1669602) | Least potent |

The combined actions of guanidinosuccinic acid on excitatory and inhibitory neurotransmitter systems have profound effects on synaptic transmission and plasticity. The activation of NMDA receptors and the blockade of GABAA and glycine (B1666218) receptors lead to a net increase in neuronal excitability. Research on rat hippocampal slices has shown that GSA can inhibit excitatory synaptic transmission, an effect that is likely due to the widespread depolarization of neurons caused by NMDA receptor activation. jscimedcentral.com This persistent depolarization can disrupt normal synaptic function and may interfere with processes like long-term potentiation (LTP), a cellular mechanism thought to underlie learning and memory. The excitotoxic environment created by elevated GSA levels could contribute to the cognitive deficits often seen in uremic encephalopathy.

Contributions to Neuropathology

Guanidinosuccinic acid (GSA), a uremic toxin that accumulates in renal failure, has been identified as a significant contributor to the neurological complications observed in uremic encephalopathy. Its neurotoxic effects are multifaceted, implicating it in excitotoxic neuronal injury, seizure activity, and cognitive deficits.

Excitotoxic Cell Death Mechanisms

Guanidinosuccinic acid exerts its neurotoxic effects primarily through the mechanism of excitotoxicity, a process involving the overstimulation of glutamate receptors. Research has demonstrated that GSA acts as a selective agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. nih.gov This agonistic action initiates a cascade of detrimental events within the neuron.

The binding of GSA to the NMDA receptor leads to the opening of its associated ion channel, resulting in an excessive influx of calcium ions (Ca2+) into the cell. researchgate.net While calcium is a crucial second messenger in numerous cellular processes, its uncontrolled entry triggers a series of cytotoxic pathways. researchgate.net This pathological increase in intracellular calcium can lead to:

Mitochondrial and Nuclear Dysfunction: The overload of calcium disrupts mitochondrial function, impairing energy production and promoting the release of pro-apoptotic factors. It can also lead to damage to the cell nucleus. researchgate.net

Activation of Deleterious Enzymes: Elevated calcium levels activate various enzymes that can damage cellular components, including proteases, which break down essential proteins. researchgate.net

This entire process culminates in what is known as excitotoxic cell death, a form of neuronal demise directly resulting from excessive excitatory amino acid receptor stimulation. researchgate.net The excitotoxic potential of GSA has been confirmed in animal studies, where intrahippocampal injection of GSA resulted in significant hippocampal damage. This damage was preventable by the administration of ketamine, a non-competitive NMDA receptor antagonist, underscoring the central role of NMDA receptor activation in GSA-induced neurotoxicity. researchgate.netnih.gov

Convulsive Activity and Epileptic Symptomatology

A significant body of evidence implicates guanidinosuccinic acid in the generation of seizures, a common manifestation of uremic encephalopathy. In vivo studies have shown that systemic administration of GSA to mice induces dose-dependent behavioral convulsions. nih.gov

These convulsions are characterized by full-blown clonic or clonic-tonic seizures. nih.gov Electrocorticographic (ECoG) recordings taken from these animals during GSA-induced seizures reveal distinct epileptiform discharges. These abnormal electrical patterns in the brain begin with occasional spike-waves and progress to sustained spiking and spike-wave activity, coinciding with the behavioral manifestations of the seizures. nih.gov

Further research involving direct injection of GSA into the hippocampus of rats has provided more localized evidence of its epileptogenic properties. This administration led to a progression of seizure activity, starting with partial clonic seizures, advancing to generalized clonic seizures, and in some cases, culminating in status epilepticus. nih.gov Microscopic examination of the hippocampal tissue from these animals revealed severe neuronal damage, particularly in the CA1 region, a key area for memory and learning that is also known to be vulnerable to excitotoxic injury. nih.gov

The convulsive action of GSA is directly linked to its role as an NMDA receptor agonist. The excessive neuronal depolarization triggered by GSA's activation of NMDA receptors underlies the hyperexcitability that manifests as seizures. nih.gov This is further supported by findings that NMDA receptor antagonists can block the convulsions induced by GSA. nih.gov

| Animal Model | GSA Administration | Observed Effects | Electrophysiological Findings |

| Swiss Mice | Intraperitoneal injection | Dose-dependent clonic and clonic-tonic convulsions | Initial decrease in ECoG amplitude, followed by occasional spike-waves, leading to sustained spiking and spike-wave activity |

| Wistar Rats | Intrahippocampal injection | Partial clonic seizures, generalized clonic seizures, status epilepticus, severe neural damage in CA1 area of hippocampus | Epileptiform electrographic discharges, arrhythmic bursting spikes during generalized clonic seizures |

Cognitive Dysfunction and Memory Impairment

Cognitive impairment is a hallmark of uremic encephalopathy, and the accumulation of guanidinosuccinic acid is thought to be a contributing factor. The neurochemical effects of GSA on brain regions critical for memory and learning, such as the hippocampus, provide a plausible mechanism for its role in cognitive dysfunction.

Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, is widely considered to be a cellular basis for learning and memory. youtube.comyoutube.com Research on rat hippocampal slices has shown that GSA completely abolishes evoked field potentials in the CA1 region. nih.gov This inhibition of synaptic transmission in a critical memory-related brain area suggests that GSA can disrupt the fundamental processes of synaptic plasticity required for memory formation.

The fact that this effect was antagonized by NMDA receptor blockade further solidifies the role of GSA's interaction with this receptor in mediating its detrimental effects on synaptic function. nih.gov By acting as an NMDA receptor agonist, GSA can interfere with the normal physiological activation of these receptors, which is crucial for inducing LTP and other forms of synaptic plasticity. nih.gov While direct studies linking GSA to specific memory impairments in behavioral models are still developing, the evidence from in vitro electrophysiology strongly suggests that GSA's disruption of hippocampal synaptic plasticity is a key mechanism underlying the cognitive deficits seen in patients with high levels of this uremic toxin.

Potential Inhibition of Thiamine-Dependent Enzymes (e.g., Transketolase)

Thiamine (vitamin B1) is an essential cofactor for several key enzymes involved in carbohydrate metabolism, including transketolase. Reduced transketolase activity has been observed in uremic patients, and there has been speculation about the role of uremic toxins, such as guanidino compounds, in this phenomenon.

One study investigated the relationship between erythrocyte transketolase activity (ETKA), total guanidino compounds, and specifically guanidinosuccinic acid in hemodialysis patients. The study found that ETKA was indeed lower in uremic patients compared to healthy controls, and these patients had significantly higher plasma levels of GSA. nih.govresearchgate.net

Interestingly, after a session of hemodialysis, which effectively removes GSA and other uremic toxins from the blood, the ETKA in patients increased. nih.govresearchgate.net Conversely, in the hours following dialysis, as GSA levels began to rise again, the ETKA decreased. nih.govresearchgate.net Despite this temporal association, the study did not find a direct significant correlation between the plasma levels of GSA and the activity of transketolase. nih.govresearchgate.net

This suggests that while the accumulation of guanidino compounds, including GSA, is associated with a decrease in transketolase activity, GSA may not be a direct inhibitor of the enzyme. The relationship could be more complex, possibly involving the collective effect of multiple uremic toxins or indirect metabolic disturbances caused by the uremic state. Therefore, the removal of GSA and other compounds by hemodialysis appears to temporarily alleviate the inhibition of this important thiamine-dependent enzyme. nih.govresearchgate.net

| Patient Group | GSA Plasma Levels | Erythrocyte Transketolase Activity (ETKA) |

| Uremic Patients (Pre-dialysis) | High | Low |

| Uremic Patients (Post-dialysis) | Low | Increased |

| Healthy Controls | Normal | Normal |

Cardiovascular System Involvement

Beyond its neurotoxic effects, guanidinosuccinic acid is also implicated in the cardiovascular complications that are prevalent in patients with chronic kidney disease and uremia.

Role in Cardiovascular Disease Progression in Uremia

Guanidinosuccinic acid is recognized as a uremic toxin that can contribute to the pathophysiology of cardiovascular disease in patients with renal failure. researchgate.netnih.gov In vitro studies have shed light on the specific cellular effects of GSA on components of the vascular system.

One key finding is that GSA can inhibit the proliferation of endothelial cells. researchgate.netnih.gov Endothelial cells form the inner lining of blood vessels and play a crucial role in maintaining vascular health. An impaired ability of these cells to proliferate can hinder the repair of vascular damage and contribute to endothelial dysfunction, a known precursor to atherosclerosis.

The accumulation of GSA in uremia is also linked to broader metabolic disturbances that can impact cardiovascular health. For instance, the metabolic pathways leading to GSA formation are connected to the metabolism of arginine and the accumulation of homocysteine, another substance known to promote vascular damage. hmdb.ca

Vascular Damage Mechanisms

Guanidinosuccinic acid (GSA), a prominent uremic toxin, is implicated in the vascular damage observed in chronic kidney disease. hmdb.ca Its metabolic origin is linked to the oxidation of argininosuccinic acid by free radicals, a process stimulated by the high levels of urea present in renal failure. hmdb.ca The accumulation of GSA contributes to cardiovascular pathology through several proposed mechanisms, primarily centered on endothelial dysfunction.

In vitro studies have demonstrated that guanidinosuccinic acid can directly affect vascular cells. One key finding is that GSA inhibits the proliferation of endothelial cells. ashpublications.org This anti-proliferative effect can impair the endothelium's ability to repair itself, compromising the integrity of the vascular lining and contributing to the development of atherosclerosis. Furthermore, GSA has been shown to reduce calcification in osteoblast-like human vascular smooth muscle cells, an effect that is part of the complex interplay of uremic toxins on vascular tissue. ashpublications.org

While some guanidino compounds, such as asymmetric dimethylarginine (ADMA), are known to directly inhibit nitric oxide (NO) synthase, studies on GSA's effect in cultured murine macrophages did not show an inhibition of nitrite production. nih.gov However, the broader context of uremia involves significant endothelial dysfunction characterized by inflammation, oxidative stress, and decreased nitric oxide bioavailability. uspharmacist.com The accumulation of uremic toxins, including GSA, is a central driver of this pro-atherogenic state. uspharmacist.com The elevation of homocysteine, a substance known to independently produce vascular damage, is also a feature of the uremic state in which GSA accumulates. hmdb.ca

Table 1: In Vitro Effects of Guanidinosuccinic Acid on Vascular Cells

| Cell Type | Effect of Guanidinosuccinic Acid | Implication for Vascular Damage | Reference |

|---|---|---|---|

| Endothelial Cells | Inhibition of cell proliferation | Impaired endothelial repair and integrity | ashpublications.org |

| Vascular Smooth Muscle Cells (osteoblast-like) | Reduction of calcification | Complex role in vascular pathology | ashpublications.org |

Hematological Effects: Platelet Dysfunction and Coagulopathy

Guanidinosuccinic acid is a key contributor to the hematological abnormalities seen in uremia, particularly platelet dysfunction, which leads to an increased risk of bleeding.

Inhibition of Platelet Aggregation

Guanidinosuccinic acid has been identified as an inhibitor of platelet aggregation, a critical step in the formation of a hemostatic plug. medscape.com It specifically interferes with adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. medscape.com The mechanism behind this inhibition is not related to an impairment of the platelet's energy production or utilization, as GSA does not affect ATP production or active potassium transport. nih.gov

A primary mechanism proposed for GSA's anti-aggregatory effect involves the nitric oxide (NO) pathway. ashpublications.orgcuriousclinicians.com In renal failure, elevated urea levels lead to an alternative metabolic pathway where L-arginine is converted to GSA. curiousclinicians.com Due to its structural similarity to L-arginine, GSA can act as a precursor for nitric oxide synthase, leading to increased production of NO. curiousclinicians.com Nitric oxide is a potent inhibitor of platelet function, directly reducing both platelet adhesion to the endothelium and platelet-to-platelet aggregation. curiousclinicians.com This overproduction of NO contributes significantly to the dysfunctional state of platelets in uremia.

Role in Uremic Bleeding Diathesis

The bleeding tendency, or bleeding diathesis, in uremic patients is a well-documented complication arising from complex hemostatic disturbances. uspharmacist.com Platelet dysfunction is the principal cause, characterized by defective adhesion and aggregation. curiousclinicians.commedbullets.com Guanidinosuccinic acid is one of the primary dialyzable uremic toxins responsible for this platelet impairment. medscape.comcuriousclinicians.com

By inhibiting platelet aggregation through the nitric oxide pathway, GSA contributes directly to prolonged bleeding times and the risk of spontaneous bleeding episodes common in patients with advanced renal failure. medscape.comcuriousclinicians.com The accumulation of GSA in the plasma of uremic patients creates a systemic environment where platelets are continuously exposed to an inhibitory stimulus, impairing their ability to respond effectively to vascular injury. ashpublications.orgcuriousclinicians.com This effect, combined with other uremic factors like anemia and dysfunctional von Willebrand factor, culminates in the clinical coagulopathy known as uremic bleeding diathesis. medscape.commedbullets.com

Table 2: Research Findings on Guanidinosuccinic Acid and Platelet Function

| Finding | Mechanism | Role in Uremic Bleeding | Reference(s) |

|---|---|---|---|

| Inhibition of ADP-induced platelet aggregation | Increased Nitric Oxide (NO) production due to GSA's structural similarity to L-arginine. | Contributes to impaired primary hemostasis and prolonged bleeding time. | medscape.comcuriousclinicians.com |

| Platelet energy metabolism is unaffected | The inhibitory effect is not due to a lack of ATP production or utilization by the platelet. | Rules out energy depletion as the cause of GSA-induced platelet dysfunction. | nih.gov |

Guanidinosuccinic Acid in Disease Pathogenesis and Prognosis

Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD)

Guanidinosuccinic acid is a well-established uremic toxin that significantly accumulates in patients with Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD). nih.gov Its concentration in the serum rises as renal function deteriorates, making it a potential marker for the progression of CKD. escholarship.org In patients with end-stage renal failure, defined by a creatinine (B1669602) clearance of less than 10 mL/min, serum GSA levels can be up to 100 times higher than in healthy individuals. mdpi.com

The accumulation of GSA is not merely a consequence of reduced renal excretion but also contributes to the pathophysiology of uremia. It is one of several guanidino compounds, including creatinine, guanidine (B92328), and methylguanidine, that are considered uremic neurotoxins. nih.govnih.gov These compounds are found in substantially increased concentrations in the serum, cerebrospinal fluid, and brain tissue of uremic patients. nih.govnih.gov

Research suggests that GSA may be a more sensitive marker for renal dysfunction in the advanced stages of chronic renal failure than serum urea (B33335) nitrogen (SUN). escholarship.org Furthermore, elevated GSA levels are observed in a significant percentage of patients even in the earlier stages of renal insufficiency, highlighting its potential as an early indicator of declining kidney function. mdpi.com

Table 1: Serum Guanidino Compound Levels in End-Stage Renal Failure

| Guanidino Compound | Fold Increase Compared to Control |

|---|---|

| Guanidinosuccinic acid (GSA) | Up to 100x |

| Methylguanidine | Up to 35x |

| Guanidine | ~10x |

| Creatinine | ~10x |

| Symmetrical dimethylarginine (SDMA) | ~10x |

| Asymmetrical dimethylarginine (ADMA) | ~2x |

Data sourced from studies on non-dialyzed patients with chronic renal insufficiency. mdpi.com

Hyperammonemia and Urea Cycle Disorders

Guanidinosuccinic acid has been studied in the context of inborn errors of the urea cycle. nih.gov The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) in the body. While the primary role of GSA is recognized in renal failure, its connection to the urea cycle suggests a broader metabolic significance. nih.gov

The biosynthesis of GSA is thought to occur in the liver through the transamidination of arginine to aspartic acid. frontiersin.orgmdpi.com This process provides an alternate pathway for arginine metabolism, which is a key component of the urea cycle. In conditions of impaired urea cycle function, the metabolic pathways of related amino acids and guanidino compounds may be altered.

Neurological Disorders Associated with Uremia (e.g., Uremic Encephalopathy)

Guanidinosuccinic acid is strongly implicated in the neurological complications of uremia, particularly uremic encephalopathy. nih.govnih.gov This condition can manifest with symptoms ranging from mild cognitive impairment to seizures and coma. nih.gov GSA, along with other uremic guanidino compounds, acts as a neurotoxin. nih.govnih.gov

The neurotoxic effects of GSA are believed to be mediated through its interaction with neurotransmitter receptors in the brain. nih.govnih.gov Specifically, GSA has been shown to activate the N-methyl-D-aspartate (NMDA) receptors, which are excitatory, while other uremic guanidino compounds can inhibit the inhibitory gamma-aminobutyric acid (GABA) type A receptors. nih.govnih.gov This dual action of exciting the excitatory pathways and inhibiting the inhibitory pathways can lead to a state of neuronal hyperexcitability, which may underlie the seizures and myoclonus seen in uremic encephalopathy. nih.gov

Animal studies have demonstrated that direct injection of GSA into the hippocampus can induce epileptiform discharges and cause hippocampal damage, effects that can be blocked by an NMDA receptor antagonist. nih.gov These findings support the role of GSA as a potent convulsant at concentrations found in the brains of uremic patients. nih.govnih.gov

Diabetes Mellitus Complications (e.g., Diabetic Nephropathy)

While research on the direct role of guanidinosuccinic acid in diabetic nephropathy is specific, the broader class of guanidino compounds has been investigated in the context of diabetes. Some acidic guanidine derivatives, such as 3-guanidinopropionic acid, have demonstrated antihyperglycemic effects in animal models of non-insulin-dependent diabetes by improving insulin (B600854) sensitivity. mdpi.com

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. nih.govresearchgate.net The progression of diabetic nephropathy is characterized by a decline in renal function, which would lead to the accumulation of uremic toxins like GSA. Therefore, elevated GSA levels are expected in patients with advanced diabetic nephropathy as a consequence of their impaired kidney function.

Hepatic Disorders (e.g., Cirrhosis)

Studies have investigated the levels of guanidinosuccinic acid in patients with hepatic disorders such as cirrhosis. nih.gov A metabolic relationship between urea and GSA has been demonstrated in these patients. nih.gov In patients with severe liver cirrhosis (Child-Turcotte C subgroup), a good positive linear correlation has been found between serum urea and GSA levels. nih.gov

Interestingly, in contrast to renal failure where GSA levels are markedly elevated, patients with cirrhosis show significantly decreased levels of GSA in both serum and urine. nih.gov This finding is more pronounced in patients with alcohol-induced cirrhosis compared to non-alcoholic cirrhosis. nih.gov These observations suggest that the liver plays a crucial role in the biosynthesis of GSA, and impaired liver function in cirrhosis leads to its reduced production. mdpi.comnih.gov

Potential Associations with Specific Cancers

The direct association between guanidinosuccinic acid and specific cancers is not well-established in scientific literature. However, research into the broader family of guanidino compounds has revealed some connections to cancer pathophysiology and treatment. For instance, certain guanidino-containing drugs have been developed and are used as anticancer agents. nih.gov These compounds can inhibit mitochondrial function, a feature that is being explored for its chemotherapeutic potential. nih.gov

Metabolomic studies in bladder cancer have identified ureidosuccinic acid, a structurally related compound to GSA, as a downregulated metabolite in the urine of bladder cancer patients. nih.gov This suggests that alterations in the metabolic pathways involving such compounds may be associated with this type of cancer. Furthermore, arginine metabolism, which is linked to GSA synthesis, is a key area of interest in cancer research, as some cancers are dependent on external sources of arginine for their growth. nih.gov However, further research is needed to determine if there is any direct role of guanidinosuccinic acid in the pathogenesis or as a biomarker for specific cancers.

Implications in Growth Hormone Deficiency

There is a lack of direct evidence linking guanidinosuccinic acid to growth hormone deficiency. However, in the context of uremia, where GSA levels are high, patients often exhibit resistance to growth hormone. nih.govnih.gov This resistance can contribute to stunted growth in children and muscle wasting in adults with chronic renal failure. nih.gov

The uremic state, characterized by the accumulation of various toxins including GSA, is associated with defects in the growth hormone/insulin-like growth factor-1 (IGF-1) system. nih.gov It is hypothesized that uremia, particularly when accompanied by inflammation, can inhibit the downstream signaling pathways of growth hormone. nih.gov While GSA is a significant component of the uremic toxin profile, it has not been singled out as the primary cause of growth hormone resistance. The current understanding points towards a multifactorial inhibition of growth hormone action by the complex uremic environment. nih.govnih.gov

Analytical Methodologies for Guanidinosuccinic Acid Research

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods represent classic analytical techniques that have been adapted for the quantification of GSA. These methods are based on chemical reactions that produce a colored product, with the intensity of the color being proportional to the concentration of the analyte.

Barrit's Modification of Voges-Proskauer Reaction

The Voges-Proskauer reaction, originally a bacteriological test, has been modified by Barrit for the quantitative analysis of compounds containing the guanidino group. researchgate.net The reaction involves the oxidation of acetylmethylcarbinol (acetoin) to diacetyl, which then reacts with the guanidino group in the presence of α-naphthol to form a red-colored complex. wikipedia.orgmicrobenotes.commicrobiologyinfo.com

A semiautomated method for GSA analysis in serum has been developed that utilizes an initial separation of GSA from interfering compounds by an anion-exchange column, followed by colorimetric determination of the eluate using Barrit's modification of the Voges-Proskauer reaction. researchgate.net This approach combines the selectivity of ion-exchange chromatography with the straightforward detection of the colorimetric reaction. researchgate.net

Sakaguchi's Reaction

The Sakaguchi reaction is a specific colorimetric test for the detection and quantification of monosubstituted guanidines. researchgate.netmicrobenotes.com The reaction involves the interaction of the guanidinium (B1211019) group with α-naphthol (or other phenolic compounds like 8-hydroxyquinoline) and an oxidizing agent such as sodium hypobromite (B1234621) or bromine in an alkaline medium, resulting in the formation of a characteristic red or orange-red color. researchgate.netmicrobenotes.comnih.gov

This reaction has been applied for the screening and analysis of GSA in biological fluids. researchgate.netresearchgate.net For instance, after thin-layer chromatographic separation, the plate can be treated with Sakaguchi reagents to visualize and identify GSA. researchgate.net While it is a valuable qualitative and semi-quantitative tool, it has been noted that the color produced in the Sakaguchi reaction can be unstable, which may present challenges for precise quantification in some applications. researchgate.net Despite this, its simplicity and specificity for the guanidino group make it a useful method in GSA research. researchgate.net

Advanced Separation and Purification Techniques

The isolation and purification of GSA from complex biological mixtures are critical preliminary steps for accurate analysis and further research. Techniques like ion-exchange chromatography and paper electrophoresis are foundational methods used for this purpose.

Internal Standardization and Calibration Strategies for Quantitative Analysis

The accurate quantification of guanidinosuccinic acid (GSA) in biological matrices is critically dependent on robust analytical methodologies that incorporate effective internal standardization and meticulous calibration strategies. These elements are fundamental to correcting for variability introduced during sample preparation, extraction, and instrumental analysis, thereby ensuring the reliability and reproducibility of the results.

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to every sample, calibrator, and quality control sample. The primary function of the IS is to normalize the analytical signal of the analyte, compensating for losses during sample processing and fluctuations in instrument response. The ideal internal standard for GSA analysis is a stable isotope-labeled (SIL) version of the molecule, such as GSA labeled with ¹³C or ¹⁵N. SIL internal standards are considered the gold standard because they co-elute with the unlabeled analyte and exhibit nearly identical behavior during extraction and ionization in mass spectrometry, providing the most effective correction for matrix effects and other sources of error.

When a stable isotope-labeled internal standard for GSA is not available or is cost-prohibitive, alternative compounds are employed. For the analysis of GSA and other guanidino compounds, researchers have utilized various internal standards, including other structurally related guanidino compounds or deuterated versions of other analytes in the same panel. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of GSA and guanidinoacetic acid, l-arginine-¹³C₆ hydrochloride and creatinine-d₃ have been used as internal standards. plu.mx In gas chromatography (GC) methods, a non-endogenous compound like 2,3-dimethyl-5,6-diphenyl-5,6-dihydropyrazine has also been used as an internal standard. researchgate.net

Calibration is the process of establishing a relationship between the concentration of an analyte and the response of the analytical instrument. This is typically achieved by analyzing a series of calibration standards containing known concentrations of the analyte and the internal standard. A calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. The linearity of this curve, often assessed by the coefficient of determination (r²), is a key indicator of the quality of the calibration. For GSA analysis, linear calibrations have been consistently achieved over various concentration ranges relevant to physiological and pathological conditions.

The selection of an appropriate calibration range is crucial and should encompass the expected concentrations of GSA in the study samples. Various studies have established different calibration ranges depending on the analytical technique and the biological matrix being analyzed.

Detailed Research Findings

Numerous studies have detailed specific internal standardization and calibration strategies for the quantitative analysis of GSA. The following tables summarize the key parameters from several published methods, highlighting the diversity of approaches and the performance characteristics achieved.

Table 1: Internal Standards Used in Guanidinosuccinic Acid Quantification

| Analytical Method | Internal Standard(s) Used | Analyte(s) | Matrix | Source |

| LC-MS/MS | l-arginine-¹³C₆ hydrochloride, creatinine-d₃ | Guanidinosuccinic acid, Guanidinoacetic acid | Urine | plu.mx |

| GC-FID | 2,3-dimethyl-5,6-diphenyl-5,6-dihydropyrazine | Guanidino compounds (including GSA) | Serum | researchgate.net |

Table 2: Calibration and Validation Parameters for Guanidinosuccinic Acid Analysis

| Analytical Method | Calibration Range | Linearity (r or r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery & Precision (RSD) | Source |

| LC-MS/MS | 0.50–25.0 µg/mL | r > 0.999 | Not Reported | Not Reported | Accuracy: >83.8%; Precision: <7.41% | plu.mx |

| GC-FID | 0.1–20.0 µmol/L | Not Reported | 0.024–0.034 µmol/L | 0.072–0.102 µmol/L | Intra-day RSD: 1.1–2.0%; Inter-day RSD: 1.6–2.3% | researchgate.netnih.gov |

| GC-FID | 0.1–20.0 µmol/L | Not Reported | 0.014–0.024 µmol/L | Not Reported | RSD (retention time): 0.8–1.9%; RSD (peak height/area): 0.5–1.8% | researchgate.net |

| GC | 0.2–40.0 µg/mL | r² = 0.9931–0.9999 | 4–110 ng/mL | 12–330 ng/mL | RSD: 2.1%–3.1%; Recovery: 93.3%–97.7% (serum), 95.1%–98.8% (urine) | usm.myresearchgate.net |

The data presented in these tables demonstrate that a variety of reliable methods have been developed for the quantification of GSA. The choice of internal standard and the specific calibration strategy depend on the analytical platform available (e.g., GC or LC-MS/MS), the required sensitivity, and the nature of the biological matrix. The consistent achievement of high linearity (r > 0.999) across different studies underscores the robustness of the calibration procedures employed. plu.mxusm.my Furthermore, the low limits of detection and quantification allow for the measurement of GSA at concentrations found in both healthy individuals and in pathological states, such as uremia. The reported precision, with relative standard deviations (RSDs) typically below 10%, and high recovery rates, often exceeding 80-90%, validate the accuracy and reproducibility of these analytical methodologies. plu.mxusm.myresearchgate.net

Biomarker Research and Clinical Monitoring Applications

Guanidinosuccinic Acid as a Biomarker for Kidney Dysfunction and Renal Failure Progression

Guanidinosuccinic acid is recognized as a key uremic toxin that accumulates in the blood of patients with kidney failure. Its concentration in the body is closely linked to the deterioration of renal function. Research has shown that GSA levels increase as kidney function declines, making it a valuable biomarker for tracking the progression of chronic renal failure.

Studies involving non-dialyzed patients with chronic renal failure have demonstrated that serum levels of GSA are inversely related to the decline in renal function. In fact, GSA was found to increase exponentially as kidney function worsened. nih.gov This suggests that GSA may be a more sensitive marker for assessing the stage of renal dysfunction, especially in the later stages of chronic renal failure, compared to standard markers like serum urea (B33335) nitrogen (SUN). nih.gov

The synthesis of GSA is understood to be proportionally linked to the increase in serum urea levels characteristic of renal failure. oup.com Elevated urea can inhibit the enzyme argininosuccinase, leading to an accumulation of its substrate, argininosuccinate (B1211890). oup.com This substrate is then available for alternative metabolic pathways, including its conversion to GSA, particularly under conditions of oxidative stress. oup.comnih.gov

Predictive Value in Metabolic Disturbances

The presence of elevated GSA is indicative of significant underlying metabolic disturbances, particularly those related to the urea cycle and amino acid metabolism. jscimedcentral.com Its formation is a direct consequence of an overwhelmed or dysfunctional urea cycle, a central pathway for nitrogen waste disposal. oup.com In conditions like end-stage renal disease, dietary protein restrictions aimed at reducing the nitrogenous waste burden can contribute to the buildup of toxins, including GSA. hmdb.ca

The liver is considered the primary site for GSA synthesis, formed through a transamidination process from arginine to aspartic acid. jci.orgnih.gov Changes in the hepatic metabolism of arginine, as seen in uremia, can lead to increased production of GSA and other guanidino compounds. jci.org Therefore, monitoring GSA levels can provide insight into the metabolic consequences of renal disease and the effectiveness of dietary interventions. In cases of end-stage renal disease, monitoring serum levels of both GSA and homocysteine is suggested to ensure the adequacy of amino acid replacement therapies. hmdb.ca

Monitoring in Specific Disease States (e.g., Uremia, Cirrhosis, Diabetic Nephropathy)

Guanidinosuccinic acid serves as a specific biomarker in various disease states beyond general kidney failure.

Uremia: Uremia is the clinical syndrome resulting from severe loss of kidney function, characterized by the accumulation of toxins, including GSA. hmdb.ca Monitoring GSA in uremic patients is crucial for assessing the severity of the condition and the toxic burden. nih.gov

Cirrhosis: In patients with liver cirrhosis, the metabolic relationship between urea and GSA is also evident. However, studies have shown that serum and urinary GSA levels are significantly decreased in cirrhotic patients. nih.gov This finding highlights a key difference in metabolic dysregulation between primary liver and primary kidney disease. Despite the decrease, a strong positive linear correlation between serum urea and GSA levels persists in these patients, indicating a continued metabolic link. nih.gov

Diabetic Nephropathy: In patients with chronic renal failure resulting from diabetic nephropathy, GSA levels have been shown to be related to the deterioration of renal function, similar to patients with other causes of kidney disease like chronic glomerulonephritis. nih.gov This makes GSA a relevant biomarker for tracking disease progression in this specific patient population.

Correlation with Other Uremic Toxins and Clinical Markers (e.g., CRP, Urea, Homocysteine)

The clinical utility of GSA as a biomarker is enhanced by its correlation with other important clinical markers and uremic toxins.

Urea: A strong positive correlation exists between GSA and urea. As renal function declines, urea levels rise, leading to the increased synthesis of GSA. oup.com This relationship has been consistently observed in patients with renal failure and also in patients with cirrhosis. oup.comnih.gov

Homocysteine: Hyperhomocysteinemia is a common feature in patients with renal failure and is considered an independent risk factor for atherothrombotic disease in this population. nih.govnih.gov Like GSA, homocysteine accumulates in renal disease. nih.govfrontiersin.org Monitoring both GSA and homocysteine can provide a more comprehensive picture of the metabolic derangements and cardiovascular risk in patients with end-stage renal disease. hmdb.camdpi.com

C-reactive Protein (CRP): Interestingly, an inverse correlation has been found between GSA concentrations and markers of inflammation, such as C-reactive protein (CRP). One study reported a significant negative correlation between baseline guanidinosuccinate and CRP (r = −0.74; P = 0.001). oup.com This may suggest a complex interplay where GSA could potentially inhibit certain aspects of the immune response, such as neutrophil superoxide (B77818) production. oup.com

| Clinical Marker | Correlation with Guanidinosuccinic Acid | Correlation Coefficient (r) | Significance (P-value) | Reference |

|---|---|---|---|---|

| Urea | Positive | 0.54 | 0.02 | oup.com |

| C-reactive Protein (CRP) | Inverse | -0.74 | 0.001 | oup.com |

| Urea (in Cirrhosis) | Positive | 0.848 | <0.0001 | nih.gov |

Development of Novel Diagnostic Assays

The ability to accurately and efficiently measure GSA is essential for its use in clinical monitoring. The development of advanced analytical techniques has been a key step in facilitating research and potential clinical application. Automated High-Performance Liquid Chromatography (HPLC) systems coupled with fluorometry have been established for the sensitive, rapid, and accurate assay of serum guanidino compounds, including GSA. nih.govresearchgate.net

These methods allow for precise quantification and can overcome interference from other substances present in the sera of uremic patients. nih.gov For example, one HPLC method involves derivatization with methylglyoxal (B44143) to allow for determination. researchgate.net The application of such automated systems has enabled detailed studies on the behavior of GSA and has proven useful in monitoring patients undergoing hemodialysis, potentially allowing for more personalized therapy schedules based on biomarker levels. nih.govresearchgate.net

Therapeutic and Intervention Strategies Research Focus

Modulation of Guanidinosuccinic Acid Levels

Approaches to lower the concentration of GSA in the body are critical, particularly in the context of renal failure where its accumulation is most pronounced. These interventions range from dietary adjustments to advanced medical procedures.

Dietary Interventions and Nutritional Support

Diet plays a significant role in the production of GSA precursors. Consequently, nutritional strategies are a cornerstone of its management.

Supplementation with specific amino acids has been investigated as a targeted approach to reduce the metabolic production of GSA. Research has shown that in patients with moderate renal failure, a low-protein diet supplemented with a mixture of eight essential amino acids plus histidine can remarkably diminish serum concentrations and urinary excretion of GSA nih.govkarger.com. This suggests that providing essential amino acids can improve the nutritional state of uremic subjects and decrease the production of GSA nih.gov.

The essential amino acid methionine has been specifically identified as a key modulator of GSA levels. In both animal and human studies, exposure to methionine results in a sharp decline in GSA concentrations in both serum and urine hmdb.canih.gov. This effect is linked to the role of methyl groups in metabolism. Uremic patients often have a compromised ability to generate methyl groups, which can lead to the accumulation of toxins like homocysteine and GSA nih.gov. As methionine is a crucial methyl donor, its supplementation may help correct this metabolic imbalance. Therefore, therapeutic strategies may involve using specific amino acid mixtures tailored to address identified deficiencies, with adequacy monitored by tracking serum levels of GSA and homocysteine nih.gov.

Table 1: Effect of Dietary Protein Intake on Guanidinosuccinic Acid (GSA) Levels

| Dietary Intervention | Patient Population | Key Finding | Reference |

|---|---|---|---|

| Low Protein Diet (0.5-0.7 g/kg/day) with Essential Amino Acid Supplementation | Moderate Renal Failure | Remarkable diminishment in serum concentration and urinary excretion of GSA. | nih.gov |

| Variable Protein Intake (20, 40, or 60 g/day) | Normal and Chronic Uremic Subjects | Urinary GSA is directly correlated with protein intake. | nih.gov |

| Low Protein Intake | Uremic Patients | Serum GSA to creatinine (B1669602) ratio tended to decrease. | nih.gov |

The gut microbiome plays a role in the metabolism of GSA nih.gov. Research has identified that certain intestinal bacteria, specifically streptococci, are capable of degrading GSA nih.gov. This finding opens a potential avenue for therapeutic intervention by modulating the gut microbiota.

Dietary fiber is a primary factor in shaping the composition and metabolic activity of the gut microbiome mdpi.comnih.gov. Fermentable fibers, in particular, act as prebiotics, promoting the growth of beneficial bacteria and the production of health-promoting metabolites like short-chain fatty acids nih.gov. While direct studies linking fermentable fiber intake to reduced GSA levels are limited, the established role of gut flora in GSA degradation suggests that dietary strategies aimed at fostering a healthy microbiome could be beneficial. By enhancing the populations of bacteria capable of metabolizing GSA, such as Streptococcus, it is hypothesized that the systemic load of this uremic toxin could be reduced nih.gov.

Extracorporeal Therapies (e.g., Hemodialysis, Peritoneal Dialysis)

For patients with end-stage renal disease, extracorporeal therapies are essential for removing accumulated uremic toxins. Both hemodialysis (HD) and peritoneal dialysis (PD) contribute to the clearance of GSA, though with differing efficacy.

Research indicates that hemodialysis is the more effective method for GSA removal. In one study, serum GSA levels in patients undergoing maintenance hemodialysis were observed to decrease by an average of 39% during a single session nih.gov. Another study reported that GSA was more effectively removed by HD compared to Continuous Ambulatory Peritoneal Dialysis (CAPD). Further studies in pediatric populations have confirmed the efficiency of HD, showing a percentage decrease of 77% for GSA after a single session.

Table 2: Efficacy of Extracorporeal Therapies on Guanidinosuccinic Acid (GSA) Clearance

| Therapy | Metric | Result | Reference |

|---|---|---|---|

| Hemodialysis (HD) | Average Decrease per Session | 39% (± 21%) | nih.gov |

| Hemodialysis (HD) | Comparison to CAPD | More effectively removed than by CAPD. | semanticscholar.org |

| Hemodialysis (HD) in Pediatric Patients | Percentage Decrease per Session | 77% | semanticscholar.org |

Mitigation of Guanidinosuccinic Acid-Mediated Pathological Effects

Beyond lowering its concentration, research is also focused on understanding and directly counteracting the harmful effects of GSA. This involves investigating its interactions with biological systems at a molecular level.

GSA is known to contribute to uremic neurotoxicity through a dual mechanism: it activates N-methyl-D-aspartate (NMDA) receptors, which are excitatory, while simultaneously inhibiting gamma-aminobutyric acid type A (GABA-A) receptors, which are inhibitory nih.gov. This combined action can lead to neuronal hyperexcitability, a hallmark of uremic encephalopathy nih.gov. A theoretical approach to mitigate this neurotoxicity would be the development of targeted therapies, such as specific NMDA receptor antagonists or GABA-A receptor modulators, that could counteract GSA's effects within the central nervous system.

GSA also plays a role in the bleeding diathesis common in uremia by inhibiting platelet aggregation nih.govnih.gov. Studies have shown that this inhibition is not due to an impairment of the platelet's energy production or utilization pathways involving ATP nih.gov. Currently, strategies to mitigate this platelet dysfunction primarily rely on lowering the systemic concentration of GSA through the dietary and dialysis methods described previously. Further research is needed to identify specific pharmacological agents that can directly restore normal platelet function in the presence of elevated GSA levels.

Additionally, GSA has been noted to have an inhibitory effect on the production of the pro-inflammatory cytokine TNF-α in monocytes nih.gov. This highlights the complex and sometimes contradictory roles of uremic toxins in the inflammatory processes associated with chronic kidney disease.

Antioxidant Therapies to Counteract Oxidative Stress

The metabolic origin of Guanidinosuccinic acid is linked to oxidative processes, specifically the oxidation of argininosuccinic acid by free radicals. hmdb.ca Studies have demonstrated that several guanidino compounds, including GSA, can generate reactive oxygen species (ROS), particularly hydroxyl radicals, in aqueous solutions. nih.gov This suggests that an accumulation of GSA, such as that seen in uremic patients, may lead to significant free radical damage to cells and tissues. nih.gov

Furthermore, research indicates a potential positive feedback loop where the synthesis of GSA from argininosuccinate (B1211890) in the presence of nitric oxide (NO) donors also generates ROS. nih.gov This production of ROS can, in turn, activate the N-methyl-D-aspartate (NMDA) receptor, which may lead to further NO generation, perpetuating a cycle of oxidative stress. nih.gov Given this established link between GSA and the generation of oxidative stress, antioxidant therapies are considered a rational approach to counteract the cellular damage it induces. The goal of such therapies is to neutralize the excess ROS and mitigate the downstream pathological effects.

Strategies Targeting Neurotoxic Mechanisms (e.g., NMDA Receptor Modulation, GABAergic Enhancement)

Guanidinosuccinic acid is a known neurotoxin that contributes to the neurological symptoms, such as seizures, observed in uremic encephalopathy. nih.govnih.gov Its neurotoxic effects are primarily attributed to a dual mechanism of action on key neurotransmitter systems.

Firstly, GSA functions as a selective agonist at the N-methyl-D-aspartate (NMDA) receptor. nih.gov This activation leads to excessive excitatory signaling, causing depolarizing inward currents in neurons. nih.gov The resulting influx of calcium ions can trigger excitotoxicity and contribute to neuronal damage. researchgate.net Studies have shown that convulsions induced by GSA injection in mice can be effectively prevented by NMDA receptor antagonists, confirming the critical role of this pathway in GSA's neurotoxicity. nih.gov

Secondly, GSA acts as an inhibitor of inhibitory neurotransmission. It has been shown to block the function of gamma-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors. nih.gov GSA is a potent inhibitor of these receptors, acting at concentrations found in the cerebrospinal fluid and brain tissue of patients with terminal renal failure. nih.gov By inhibiting these primary inhibitory systems in the central nervous system, GSA contributes to a state of hyperexcitability. nih.gov The combined effect of NMDA receptor activation and GABAergic inhibition provides a clear mechanism for the convulsive properties of GSA. nih.govresearchgate.net

Therapeutic strategies, therefore, focus on:

NMDA Receptor Modulation : The use of NMDA receptor antagonists to block the excitatory effects of GSA is a primary research direction. nih.gov

GABAergic Enhancement : Interventions aimed at enhancing GABAergic signaling could potentially counteract the inhibitory effects of GSA on GABA-A receptors.

Anti-Inflammatory Approaches

The relationship between Guanidinosuccinic acid and inflammation is complex. In a study involving hemodialysis patients, GSA concentrations were found to correlate inversely with inflammatory markers such as C-reactive protein (CRP). oup.comnih.gov This could suggest an immunomodulatory role for GSA. oup.com The study noted this relationship might also be influenced by the patients' nutritional status or by an inhibitory effect of GSA on the immune response. oup.com

Supporting its immunomodulatory potential, in vitro research has shown that GSA can inhibit the production of superoxide (B77818) by neutrophils. oup.com Additionally, a mixture of guanidino compounds was found to suppress the natural killer cell response to interleukin-2. oup.com These findings suggest that GSA can influence the function of immune cells, although the precise nature of this interaction in the broader context of uremic toxicity requires further investigation.